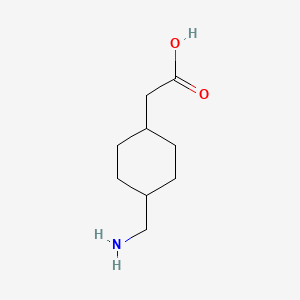

Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-

Description

Contextualization within Amidocarboxylic Acid and Cyclohexane-Derived Scaffolds

The molecule is a γ-amino acid analogue, containing both an amino group and a carboxylic acid group separated by a rigid cycloalkane spacer. This classification places it within a family of compounds of immense interest in medicinal chemistry. The cyclohexane (B81311) ring acts as a bioisostere for a phenyl ring but with a three-dimensional, non-planar geometry. This rigid scaffold is frequently used by chemists to:

Control Molecular Conformation: The cyclohexane chair conformation locks substituents into specific spatial orientations (axial or equatorial), which can be crucial for precise binding to biological targets like enzymes or receptors.

Improve Physicochemical Properties: Replacing aromatic rings with saturated carbocycles can enhance solubility, reduce metabolic liability, and improve oral bioavailability of drug candidates.

Amidocarboxylic acids built on such scaffolds are foundational to the design of peptidomimetics and analogues of neurotransmitters, most notably gamma-aminobutyric acid (GABA). GABA analogues are a critical class of drugs used to treat neurological conditions. wikipedia.org

Academic Significance as a Stereochemically Defined Synthetic Intermediate and Precursor

In organic synthesis, molecules with well-defined stereochemistry are valuable as building blocks for constructing more complex structures. The trans-1,4-disubstituted pattern of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- offers a rigid, linear scaffold. The two functional groups—a primary amine and a carboxylic acid—are chemically distinct, allowing for selective modification. The amine can be acylated or alkylated, while the carboxylic acid can be converted to esters, amides, or other derivatives.

This bifunctional nature makes it a potential, though currently undocumented, intermediate for:

Synthesis of Novel Polymers: The molecule could serve as a monomer for the creation of specialty polyamides with rigid backbones.

Development of Pharmaceutical Agents: It could be a starting point for synthesizing targeted therapies where the cyclohexane core provides the desired orientation for pharmacophoric groups.

Creation of Molecular Probes: The functional groups could be used to attach fluorescent tags or other labels for use in chemical biology.

However, it is crucial to note that while its structure suggests potential, there is no significant body of published work demonstrating its use in these capacities. Its isomer, 1-(aminomethyl)cyclohexaneacetic acid (Gabapentin), is a widely known pharmaceutical, highlighting the therapeutic potential of this structural class.

Historical Development of trans-Aminocyclohexane Carboxylic Acids in Chemical Synthesis

The synthesis of substituted cyclohexanes with controlled stereochemistry has been a long-standing challenge and area of interest in organic chemistry. The development of methods to produce trans-1,4-disubstituted isomers often relies on the stereoselective reduction of aromatic precursors.

For example, the synthesis of the related compound trans-4-aminocyclohexyl acetic acid often starts from 4-nitrophenylacetic acid. google.com A typical synthetic route involves:

Reduction of the Nitro Group: The nitro group is reduced to an amine.

Hydrogenation of the Aromatic Ring: The benzene (B151609) ring is catalytically hydrogenated to a cyclohexane ring. This step is critical for establishing the stereochemistry, as reaction conditions (catalyst, pressure, temperature) can influence the ratio of cis to trans isomers produced. google.com

Achieving a high yield of the desired trans isomer directly is often difficult, and many historical and modern synthetic processes yield mixtures that require subsequent separation or isomerization steps. The development of stereoselective synthesis, using chiral catalysts or auxiliaries, represents a more advanced approach to accessing specific stereoisomers of substituted cyclohexanes. researchgate.netnih.gov

Overview of Advanced Research Trajectories for trans-Cyclohexaneacetic Acid Derivatives

While direct research on Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- is not apparent, research on closely related structures indicates potential future directions. The primary area of interest for such scaffolds is pharmacology.

GABA Analogues and Neurological Research: Given its structural similarity to GABA and existing drugs like Gabapentin (B195806) and Pregabalin, a key research trajectory would be to synthesize and evaluate the compound and its derivatives for activity at GABA receptors or associated voltage-gated calcium channels. wikipedia.orgresearchgate.netnih.gov Research in this area focuses on developing new treatments for epilepsy, neuropathic pain, and anxiety disorders.

Peptidomimetics and Anticancer Agents: Cyclic amino acids are incorporated into peptides to restrict their conformation and enhance their stability and binding affinity. Research has shown that peptides containing such rigid units can be investigated as potential anticancer agents. nih.gov Derivatives of the title compound could be explored as building blocks for creating novel peptides with therapeutic potential.

Drug Delivery and Prodrugs: The functional groups on the molecule could be used to create prodrugs of other therapeutic agents. For instance, research on Gabapentin has led to the development of prodrugs with improved absorption and bioavailability. nih.gov A similar strategy could theoretically be applied to derivatives of trans-4-(aminomethyl)cyclohexaneacetic acid.

Properties

IUPAC Name |

2-[4-(aminomethyl)cyclohexyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h7-8H,1-6,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OILYAPVNRYNPRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC(=O)O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901271633 | |

| Record name | cis-4-(Aminomethyl)cyclohexaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901271633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2951-94-2 | |

| Record name | cis-4-(Aminomethyl)cyclohexaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901271633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Stereochemical Control of Cyclohexaneacetic Acid, 4 Aminomethyl , Trans

Total Synthesis Strategies for trans-Cyclohexaneacetic acid, 4-(aminomethyl)-

The total synthesis of this compound primarily focuses on constructing the cyclohexane (B81311) core and introducing the aminomethyl and carboxylic acid functional groups with the correct trans-orientation.

Synthetic strategies can be broadly categorized as linear or convergent. A linear synthesis builds a molecule sequentially, step-by-step, whereas a convergent synthesis prepares separate fragments of the molecule and then combines them near the end of the process. scholarsresearchlibrary.com

Most commercially viable and frequently reported methods for synthesizing trans-4-(aminomethyl)cyclohexaneacetic acid follow a linear pathway. A common industrial synthesis starts from 4-methylbenzonitrile. chemicalbook.com This linear sequence involves:

Oxidation of the methyl group to a carboxylic acid, yielding the mononitrile of terephthalic acid. chemicalbook.com

Reduction of the cyano group to an aminomethyl group, forming 4-aminomethylbenzoic acid. chemicalbook.com

Reduction of the benzene (B151609) ring to a cyclohexane ring, which produces a mixture of cis and trans isomers. chemicalbook.com

Isolation of the desired trans-isomer. chemicalbook.com

Another linear route begins with ethyl 4-oxocyclohexane-1-carboxylate. derpharmachemica.com This pathway involves converting the starting material into its cyanohydrin, followed by dehydration, saponification, and reductive amination to yield an isomeric mixture of the final product. derpharmachemica.com The pure trans-isomer is then obtained through recrystallization. derpharmachemica.com

| Route | Starting Material | Key Intermediates | Final Step |

| Linear Route 1 | 4-methylbenzonitrile | 4-cyanobenzoic acid, 4-aminomethylbenzoic acid | Catalytic reduction of the aromatic ring and isolation of the trans-isomer. chemicalbook.com |

| Linear Route 2 | Ethyl 4-oxocyclohexane-1-carboxylate | Ethyl 4-cyanocyclohex-3-ene-1-carboxylate, 4-aminomethyl-3-cyclohexene-1-carboxylic acid | Catalytic hydrogenation and purification by recrystallization. derpharmachemica.com |

Catalytic reduction is a pivotal step in many synthetic routes to trans-4-(aminomethyl)cyclohexaneacetic acid, specifically for the conversion of an aromatic precursor to the saturated cyclohexane ring. The choice of catalyst and reaction conditions significantly influences the yield and the stereochemical outcome.

A widely used method involves the catalytic reduction of p-aminomethylbenzoic acid or its derivatives. google.com Key findings in this area include:

Platinum Catalysts : The reduction of 4-aminomethylbenzoic acid using a platinum catalyst yields an isomeric mixture of 4-aminomethylcyclohexane carboxylic acids, from which the trans-isomer must be isolated. chemicalbook.com

Ruthenium Catalysts : A significant advancement involves using a ruthenium catalyst, often supported on activated carbon. google.com This approach can perform a simultaneous reduction of the benzene ring and trans-isomerization in a single step. google.com Conducting the reaction in a strong acid (like hydrochloric acid) or a strong alkali solution at temperatures between 70°C and 200°C and hydrogen pressures of 20-200 Kg/cm² favors the formation of the thermodynamically more stable trans-isomer. google.com

Palladium Catalysts : In synthetic routes that start from unsaturated cyclohexane precursors, such as the one beginning with ethyl 4-oxocyclohexane-1-carboxylate, catalytic hydrogenation over wet Palladium on carbon (Pd-C) is employed to reduce the double bond and yield the saturated cyclohexane ring as a mix of isomers. derpharmachemica.com

A one-pot process has been developed that achieves a high trans ratio (over 75%) by reacting p-aminobenzoic acid with a Ruthenium on carbon (Ru/C) catalyst in an aqueous NaOH solution under hydrogen pressure. google.com This method is advantageous for industrial applications due to its efficiency and use of low hydrogen pressure. google.com

| Precursor | Catalyst | Conditions | Outcome |

| p-Aminomethylbenzoic acid | Platinum | Hydrogen gas | Mixture of cis and trans isomers. chemicalbook.com |

| p-Aminomethylbenzoic acid | 5% Ruthenium on carbon | 70°-200°C, 20-200 Kg/cm² H₂, strong acid/alkali solution | High yield of the trans-isomer via simultaneous reduction and isomerization. google.com |

| 4-aminomethyl-3-cyclohexene-1-carboxylic acid | 10% Palladium on carbon (wet) | 5-6 Kg/cm² H₂, aqueous methanol (B129727) | Isomeric mixture of the saturated product. derpharmachemica.com |

| p-Aminobenzoic acid | 5% Ruthenium on carbon | 100°C, 15 bar H₂, 10% NaOH solution | Direct conversion to a mixture with >75% trans-isomer. google.com |

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. diva-portal.org Well-known MCRs include the Ugi, Passerini, and Doebner reactions, which are powerful tools in drug discovery for rapidly generating molecular complexity. mdpi.comresearchgate.net

While MCRs offer significant advantages in synthetic efficiency, their specific application for the direct, stereoselective synthesis of trans-4-(aminomethyl)cyclohexaneacetic acid is not extensively documented in scientific literature. The construction of the 1,4-trans substitution pattern on a cyclohexane ring within an MCR framework presents a significant stereochemical challenge. Current research on MCRs often focuses on the synthesis of other complex structures and active pharmaceutical ingredients. mdpi.comnih.gov Therefore, linear and stereoselective catalytic approaches remain the predominant methods for producing this specific compound.

Stereoselective and Enantioselective Synthesis of the trans-Diastereomer

Achieving a high yield of the trans-diastereomer is a primary goal in the synthesis of 4-(aminomethyl)cyclohexaneacetic acid. This requires careful control over the stereochemistry during the formation of the cyclohexane ring.

In 1,4-disubstituted cyclohexanes, the two substituents can be on the same side of the ring (cis) or on opposite sides (trans). fiveable.me The trans configuration, where both large substituents can occupy equatorial positions, is generally more stable than the cis configuration due to reduced steric strain. fiveable.me

Synthetic methods often leverage this thermodynamic preference to achieve diastereoselective control:

Isomerization and Isolation : Many synthetic routes, particularly those involving catalytic hydrogenation of an aromatic ring, initially produce a mixture of cis and trans isomers. chemicalbook.comderpharmachemica.com The desired trans-isomer is then isolated, often through crystallization of its salts, taking advantage of differences in solubility. chemicalbook.com

Catalyst-Controlled Isomerization : As previously mentioned, the use of a ruthenium catalyst under acidic or basic conditions at elevated temperatures facilitates an in-situ isomerization of the initially formed cis-isomer to the more stable trans-isomer, resulting in a product mixture highly enriched in the trans form. google.comgoogle.com

Enzymatic De-diastereomerization : A highly advanced and selective method utilizes a transaminase enzyme. nih.gov This biocatalytic approach can selectively deaminate the cis-isomer from a cis/trans mixture, converting it into the corresponding ketone. nih.gov This process allows for a dynamic cis-to-trans isomerization, ultimately yielding the trans-amine with very high diastereomeric excess (>99%). nih.gov This strategy is particularly valuable for enhancing the productivity of industrial syntheses. nih.gov

Recent studies on cascade Michael reactions have also demonstrated excellent diastereoselectivity in forming highly substituted cyclohexanones, further highlighting the ongoing research into controlling stereochemistry in cyclohexane ring synthesis. beilstein-journals.orgnih.gov

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthesis to guide the formation of a new stereocenter with a specific configuration. tcichemicals.comtcichemicals.com This strategy is a cornerstone of asymmetric synthesis, enabling the production of optically active molecules. tcichemicals.comtcichemicals.com

The target molecule, trans-4-(aminomethyl)cyclohexaneacetic acid, is achiral as it possesses a plane of symmetry and is therefore optically inactive. Consequently, enantioselective synthesis using chiral auxiliaries is not necessary for its preparation. However, these methodologies would be essential for the synthesis of chiral analogues or derivatives of this compound. The general process involves attaching a chiral auxiliary to a prochiral substrate, performing a diastereoselective reaction to create the desired stereocenter, and then removing the auxiliary to yield the enantiomerically enriched product. tcichemicals.comtcichemicals.com While this is a powerful tool in organic synthesis, it is not directly applied to the synthesis of the achiral trans-4-(aminomethyl)cyclohexaneacetic acid itself.

Asymmetric Catalysis in the Preparation of Optically Active Precursors

Asymmetric catalysis offers a powerful tool for establishing the desired stereochemistry in the precursors of trans-4-(aminomethyl)cyclohexaneacetic acid, thereby avoiding the need for challenging and often inefficient resolution of racemic mixtures. Organocatalysis, in particular, has emerged as a versatile strategy for the enantioselective synthesis of highly substituted cyclohexane derivatives.

One notable approach involves the use of chiral aminocatalysts, such as proline derivatives or squaramides, to catalyze Michael addition reactions. nih.gov These reactions can be designed to construct the cyclohexane ring with a high degree of stereocontrol, setting the stage for the introduction of the aminomethyl and acetic acid functionalities. For instance, a one-pot sequential organocatalytic process involving a Michael-Michael-1,2-addition sequence can provide access to fully substituted cyclohexanes with multiple contiguous stereocenters in good yields and with excellent enantioselectivities (often >95% ee). nih.gov While not yet specifically reported for the direct synthesis of trans-4-(aminomethyl)cyclohexaneacetic acid precursors, the adaptation of these methodologies holds significant promise. The general strategy would involve the asymmetric synthesis of a suitably functionalized cyclohexane core, which can then be elaborated to the final target molecule.

| Catalyst Type | Reaction Type | Key Advantages | Potential for Precursor Synthesis |

| Chiral Aminocatalysts (e.g., Proline derivatives) | Michael Addition | High enantioselectivity, operational simplicity, metal-free conditions. | Can be used to construct the chiral cyclohexane backbone. |

| Squaramide-based Catalysts | Michael-Michael-Addition Sequences | Excellent stereocontrol for multiple stereocenters, low catalyst loading. | Suitable for creating highly functionalized cyclohexane precursors. |

| Chiral Brønsted Acids | Formal Cycloadditions | High enantioselectivity for the synthesis of complex cyclic systems. | Potentially applicable for the asymmetric synthesis of azabicyclo[2.1.1]hexanes, which could serve as precursors. nih.gov |

Chemoenzymatic Synthetic Pathways for Stereocontrol

Chemoenzymatic approaches combine the selectivity of enzymatic transformations with the practicality of chemical synthesis, offering an elegant solution for achieving high stereochemical purity. For the synthesis of trans-4-(aminomethyl)cyclohexaneacetic acid, enzymes such as transaminases and lipases can be employed for the stereoselective introduction of the amino group or for the resolution of racemic intermediates.

A particularly relevant strategy involves the use of ω-transaminases for the asymmetric synthesis of unnatural amino acids. rsc.org These enzymes can catalyze the transfer of an amino group from a donor, such as isopropylamine, to a keto acid precursor, yielding the desired chiral amine with high enantiomeric excess. This method is attractive due to the mild reaction conditions and the high selectivity of the enzymatic catalysis.

Furthermore, transaminases can be utilized in the kinetic resolution of a racemic mixture of cis/trans-4-(aminomethyl)cyclohexaneacetic acid precursors. The enzyme can selectively convert one of the diastereomers to the corresponding ketone, allowing for the separation of the desired trans-isomer. This approach has been successfully applied to the production of trans-4-substituted cyclohexane-1-amines, which are key intermediates for various pharmaceuticals.

| Enzyme Class | Application | Key Advantages | Relevance to Synthesis |

| ω-Transaminases | Asymmetric amination of a ketone precursor | High enantioselectivity, mild reaction conditions, use of inexpensive amine donors. | Direct stereoselective synthesis of the aminomethyl group. |

| Lipases | Kinetic resolution of racemic esters | High enantioselectivity, broad substrate scope, operational simplicity. | Resolution of racemic precursors to obtain the desired trans-isomer. |

Innovative Reaction Conditions and Catalytic Systems in trans-Cyclohexaneacetic acid Synthesis

The development of novel reaction conditions and catalytic systems is crucial for improving the efficiency, selectivity, and sustainability of the synthesis of trans-4-(aminomethyl)cyclohexaneacetic acid.

Ruthenium-Catalyzed Reduction and trans-Isomerization Processes

Ruthenium-based catalysts are well-known for their efficacy in hydrogenation reactions. In the context of synthesizing trans-4-(aminomethyl)cyclohexaneacetic acid, a key step often involves the reduction of an aromatic precursor, such as 4-aminophenylacetic acid. Ruthenium catalysts, typically supported on carbon, can facilitate this hydrogenation under high pressure and temperature.

Significantly, the choice of catalyst and reaction conditions can influence the stereochemical outcome. It has been demonstrated in related systems, such as the synthesis of trans-4-methylcyclohexylamine from p-toluidine, that the use of a ruthenium catalyst in the presence of an alkali hydroxide (B78521) can favor the formation of the trans isomer. google.com This stereochemical preference is attributed to the thermodynamic equilibration of the cis and trans isomers under the reaction conditions, with the trans isomer being the more stable product. This approach offers a direct method to achieve the desired trans configuration during the reduction step.

Organocatalytic Approaches for Stereoselective Transformations

Beyond their use in asymmetric catalysis for precursor synthesis, organocatalysts can also be employed for stereoselective transformations on the cyclohexane ring itself. For instance, cascade reactions catalyzed by chiral amines or Brønsted acids can be designed to favor the formation of the trans-disubstituted product. beilstein-journals.org These reactions often proceed through a series of equilibrium steps, allowing for thermodynamic control over the stereochemistry. While specific applications to trans-4-(aminomethyl)cyclohexaneacetic acid are still emerging, the principles of organocatalytic stereoselective synthesis of disubstituted cyclohexanes are well-established and offer a promising avenue for future research. khanacademy.org

Photochemical and Electrochemical Methods in Carbocyclic Synthesis

Photochemical and electrochemical methods represent cutting-edge approaches in organic synthesis that can offer unique reactivity and selectivity. cardiff.ac.uk Photochemical [2+2] cycloadditions, for example, can be utilized to construct cyclobutane (B1203170) rings, which can then be ring-expanded to form cyclohexane derivatives. nih.gov The stereochemistry of the resulting cyclohexane can be influenced by the nature of the starting materials and the reaction conditions.

Electrochemical methods, on the other hand, can be employed for various transformations, including reductions and cyclizations. nih.gov These methods can be particularly advantageous in terms of avoiding harsh chemical reagents. While the direct application of photochemical and electrochemical methods to the synthesis of trans-4-(aminomethyl)cyclohexaneacetic acid is not yet well-documented, their potential for the construction of the carbocyclic core with stereochemical control is an active area of investigation. princeton.edu

Green Chemistry Principles Applied to the Synthesis of trans-Cyclohexaneacetic acid, 4-(aminomethyl)-

The principles of green chemistry are increasingly being integrated into the industrial synthesis of pharmaceuticals to minimize environmental impact and improve sustainability. nih.gov The synthesis of trans-4-(aminomethyl)cyclohexaneacetic acid, which is structurally related to gabapentin (B195806) and pregabalin, can benefit significantly from the application of these principles.

Key areas for the implementation of green chemistry include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids. For example, carrying out enzymatic resolutions in aqueous media.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Cascade reactions and one-pot syntheses are excellent examples of atom-economical processes.

Catalysis: Employing catalytic reagents (e.g., organocatalysts, enzymes, or recyclable metal catalysts) in small amounts rather than stoichiometric reagents to reduce waste.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Photochemical and enzymatic reactions often fall into this category.

For instance, the use of chemoenzymatic methods not only provides excellent stereocontrol but also aligns with green chemistry principles by utilizing biodegradable catalysts (enzymes) that operate under mild conditions. nih.gov Similarly, the development of solvent-free reaction conditions, as has been explored for the synthesis of gabapentin derivatives, offers a significant step towards a more sustainable manufacturing process. researchgate.netijastnet.com

| Green Chemistry Principle | Application in Synthesis | Example |

| Prevention | Designing synthetic routes to minimize waste. | One-pot synthesis of cyclohexane precursors. |

| Atom Economy | Maximizing the incorporation of starting materials into the final product. | Catalytic cascade reactions. |

| Less Hazardous Chemical Syntheses | Using and generating substances with little or no toxicity. | Employing enzymes and organocatalysts instead of heavy metals. |

| Designing Safer Chemicals | Minimizing toxicity while maintaining efficacy. | The inherent low toxicity of the final product is a goal. |

| Safer Solvents and Auxiliaries | Minimizing the use of auxiliary substances. | Performing reactions in water or under solvent-free conditions. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Enzymatic and some photochemical reactions. |

| Use of Renewable Feedstocks | Using raw materials that are not depleted. | Exploration of bio-based starting materials. |

| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization. | Direct functionalization of the cyclohexane ring. |

| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. | Ruthenium-catalyzed hydrogenation, organocatalysis, biocatalysis. |

| Design for Degradation | Designing products that break down into innocuous substances after use. | Considering the environmental fate of the molecule. |

| Real-time analysis for Pollution Prevention | Monitoring and controlling reactions to minimize byproduct formation. | In-process controls during industrial manufacturing. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and processes that minimize the potential for accidents. | Avoiding highly reactive and explosive reagents. |

Solvent-Free Reactions and Use of Sustainable Media

The paradigm shift towards green chemistry has profoundly influenced the synthetic routes for Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-. A primary focus has been the replacement of hazardous organic solvents with more sustainable alternatives. Traditional synthesis pathways often employed toxic solvents like carbon tetrachloride (CCl4) and chlorinated hydrocarbons such as dichloromethane (B109758) (DCM). researchgate.netresearchgate.netlookchem.com Recognizing the environmental and health risks associated with these substances, researchers have developed processes that utilize safer, more benign media.

Recent advancements emphasize the use of sustainable solvents such as water, methanol, and ethanol (B145695) in various steps of the synthesis. researchgate.netchemicalbook.comderpharmachemica.com For instance, certain catalytic hydrogenation and hydrolysis steps are now conducted in aqueous solutions or alcohol-based systems. chemicalbook.comderpharmachemica.com A notable process starts from ethyl 4-oxocyclohexane-1-carboxylate, proceeding through several steps where methanolic potassium hydroxide and aqueous methanol are used, thereby avoiding more toxic reagents. derpharmachemica.comepa.gov This approach not only reduces the environmental footprint of the synthesis but also simplifies the purification process in many cases. The move away from toxic and expensive metal catalysts like Platinum(IV) oxide (PtO2) further underscores the drive toward sustainability. researchgate.netlookchem.comfigshare.com While completely solvent-free reactions for this specific compound are not yet widely reported in the literature, the trend is clearly towards minimizing solvent use and choosing options with the lowest environmental impact.

| Synthetic Step | Traditional Solvents | Sustainable Media Alternatives | Reference |

|---|---|---|---|

| Halogenation/Chlorination | Carbon Tetrachloride (CCl4) | Avoided in newer routes | researchgate.netlookchem.com |

| Acid Chloride Formation | Dichloromethane (DCM) | Toluene (followed by aqueous work-up) | researchgate.netresearchgate.net |

| Saponification/Hydrolysis | Various organic solvents | Methanolic KOH, Water | derpharmachemica.comepa.gov |

| Hydrogenation | Various organic solvents | Water, Ethanol, Methanol | chemicalbook.comderpharmachemica.com |

Atom Economy and Enhanced Reaction Efficiency in Aminocyclohexane Synthesis

One of the critical challenges in the synthesis is controlling the stereochemistry to obtain the desired trans-isomer, as the cis-isomer is therapeutically inactive. researchgate.net Historically, achieving a high trans:cis ratio often involved harsh, high-temperature isomerization steps late in the synthesis, which negatively impacts both energy consumption and atom economy. researchgate.net Modern strategies focus on establishing the correct stereochemistry early in the synthetic sequence under milder conditions. researchgate.net For example, a scalable process has been developed that involves the early-stage isomerization of a dimethyl 1,4-cyclohexanedicarboxylate mixture, which allows for the retention of the desired trans-stereochemistry throughout the subsequent steps. researchgate.net

| Starting Material | Key Features | Overall Yield | Reference |

|---|---|---|---|

| Dimethyl terephthalate | Seven-step route, one-pot hydrogenation and acylation, avoids toxic reagents (CrO3, Cl2, CCl4). | 59.2% | researchgate.netlookchem.comfigshare.com |

| cis/trans Dimethyl 1,4-cyclohexanedicarboxylate | Five-step process with early-stage isomerization under mild conditions. Designed for scalability and safety. | 47% (based on recovery) | researchgate.net |

| Ethyl 4-oxocyclohexane-1-carboxylate | Utilizes simple, common reagents and mild conditions; avoids high-pressure reactions. | ~50% (for a key step) | derpharmachemica.comepa.gov |

Biocatalytic Transformations for Environmentally Benign Routes

The application of biocatalysis in pharmaceutical synthesis represents a frontier in green chemistry, offering highly selective and environmentally friendly alternatives to traditional chemical methods. While a complete biocatalytic synthesis of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- is still an area of ongoing research, enzymatic transformations are being explored for key steps, particularly those involving the formation of chiral centers or sensitive functional groups.

The synthesis of aminocyclohexane derivatives can benefit significantly from enzymes. For instance, the conversion of nitrile groups to carboxylic acids or amines is a critical transformation in several synthetic routes. Nitrilases and nitrile hydratases are enzymes that can perform these conversions under mild aqueous conditions, at neutral pH and ambient temperature. This approach avoids the harsh acidic or basic hydrolysis conditions and high temperatures required in conventional chemical methods, which can lead to side reactions and racemization.

Research into the biological conversion of precursors like trans-dicyanocyclohexane to trans-4-cyanocyclohexane-1-carboxylic acid has shown exceptional promise. Using resting cells of certain microorganisms, yields exceeding 99% have been achieved without the inversion of stereochemistry, a common problem in chemical conversions. This demonstrates the potential of biocatalysis to address the critical challenge of stereochemical control in the synthesis of the target molecule. The use of enzymes like lipase (B570770) for stereoselective reactions on cyclohexane derivatives has also been reported, further expanding the toolkit for greener synthesis. researchgate.net As the field of enzyme engineering advances, the development of bespoke biocatalysts for the direct and efficient synthesis of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- is a foreseeable and promising goal.

| Transformation Step | Enzyme Class | Advantages over Chemical Methods | Reference |

|---|---|---|---|

| Nitrile Hydrolysis | Nitrilase / Nitrile Hydratase | Mild aqueous conditions (neutral pH, ambient temp.), high selectivity, avoids harsh reagents. | researchgate.net |

| Stereoselective Acylation/Hydrolysis | Lipase | High stereoselectivity for resolving cis/trans isomers, mild reaction conditions. | researchgate.net |

| Amine Formation | Transaminase | High stereoselectivity, can replace metal-catalyzed reductive amination. | [N/A] |

Advanced Structural Characterization and Conformational Analysis of Cyclohexaneacetic Acid, 4 Aminomethyl , Trans

Spectroscopic Elucidation of trans-Stereochemical Configuration

Spectroscopic methods are fundamental in confirming the trans- configuration of the 4-(aminomethyl) and acetic acid groups on the cyclohexane (B81311) ring, which is essential for its biological activity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Purity

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the stereochemical identity and assessing the diastereomeric purity of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-. The trans- configuration is characterized by a diequatorial arrangement of the two substituents on the cyclohexane ring, which adopts a stable chair conformation.

In ¹H NMR spectroscopy, the key signals for stereochemical determination are those of the methine protons on C1 (attached to the acetic acid group) and C4 (attached to the aminomethyl group). In the trans- isomer, these protons are in axial positions. The coupling constants (J-values) between these axial protons and the adjacent axial protons are typically large (in the range of 10-13 Hz), a characteristic feature of axial-axial coupling in a cyclohexane chair conformation. In contrast, the corresponding cis- isomer would show smaller axial-equatorial and equatorial-equatorial coupling constants. By analyzing the multiplicity and coupling constants of these signals, the trans- geometry can be unequivocally confirmed.

¹³C NMR spectroscopy provides complementary information. The chemical shifts of the carbon atoms in the cyclohexane ring are sensitive to the stereochemistry of the substituents. The specific chemical shifts for the carbons of the trans- isomer serve as a fingerprint for its identification.

Table 1: Predicted ¹H and ¹³C NMR Data for Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- (Note: The following data is based on computational predictions as detailed experimental datasets were not available in the searched literature. It serves for illustrative purposes.)

| Nucleus | Predicted Chemical Shift (ppm) in D₂O | Assignment |

|---|---|---|

| ¹H | ~2.89 | -CH₂-NH₂ |

| ¹H | ~2.25 | -CH₂-COOH |

| ¹H | ~2.17 | -CH-COOH |

| ¹H | ~1.85, 1.40 | Cyclohexane ring protons |

| ¹³C | ~181.0 | -COOH |

| ¹³C | ~45.0 | -CH₂-NH₂ |

| ¹³C | ~42.0 | -CH-COOH |

| ¹³C | ~35.0, 30.0 | Cyclohexane ring carbons |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and conformational structure of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- shows characteristic absorption bands that confirm the presence of its key functional groups. In its solid, zwitterionic form, the spectrum is dominated by vibrations of the carboxylate (COO⁻) and ammonium (B1175870) (NH₃⁺) groups. A very broad absorption in the 3200-2500 cm⁻¹ region is typical for the O-H stretching of a carboxylic acid involved in hydrogen bonding. hmdb.caspectrabase.com Strong bands for the carbonyl (C=O) stretch are observed, often around 1543 cm⁻¹. hmdb.caspectrabase.com Additionally, stretches corresponding to the N-H and CH₂-N groups appear in the 1533 cm⁻¹ and 1396 cm⁻¹ regions, respectively. hmdb.caspectrabase.com These specific frequencies can be used to identify the compound and confirm the integrity of its functional groups in various formulations. nih.gov

Raman Spectroscopy: Raman spectroscopy, being highly sensitive to non-polar bonds and symmetric vibrations, is an excellent complementary technique. It is particularly useful for analyzing the cyclohexane ring's carbon skeleton. The Raman spectrum shows distinct peaks in the 250 to 1550 cm⁻¹ fingerprint region, which can be used for quantitative analysis. nih.gov As a non-destructive method, it has been developed for the quantification of the compound in pharmaceutical formulations. nih.govbeilstein-journals.orgdrugbank.com

Table 2: Key Vibrational Frequencies for Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Reference |

|---|---|---|

| O-H stretch (Carboxylic acid) | 3200-2500 (broad) | hmdb.caspectrabase.com |

| N-H stretch (Amine/Ammonium) | ~1533 | hmdb.caspectrabase.com |

| C=O stretch (Carboxylic acid/Carboxylate) | ~1543 | hmdb.caspectrabase.com |

| CH₂-N stretch | ~1396 | hmdb.caspectrabase.com |

| Fingerprint Region (Raman) | 250-1550 | nih.gov |

Chiroptical Methods (ORD, CD) for Absolute Configuration Determination of Enantiomers (if applicable)

Chiroptical methods such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are techniques used to study chiral molecules, which are molecules that are non-superimposable on their mirror images (enantiomers). These methods measure the differential interaction of a chiral substance with left- and right-circularly polarized light.

Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- is an achiral molecule. Although it has stereocenters (at C1 and C4 of the cyclohexane ring), the molecule possesses a plane of symmetry that runs through the -CH₂COOH and -CH₂NH₂ groups. Due to this internal symmetry, the molecule is a meso compound and is not optically active. Consequently, it does not have enantiomers.

Since ORD and CD spectroscopy are phenomena exhibited only by chiral substances, these methods are not applicable for determining the absolute configuration of enantiomers for Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-, as none exist. The compound will not rotate plane-polarized light or show a differential absorption of circularly polarized light.

Crystallographic Studies of trans-Cyclohexaneacetic acid, 4-(aminomethyl)- and its Crystalline Derivatives

Crystallographic studies provide the most definitive and detailed information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and conformational details.

Single Crystal X-ray Diffraction Analysis for Solid-State Structure

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the atomic and molecular structure of a crystalline solid. Analysis of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- and its derivatives by SC-XRD confirms the trans- stereochemistry. thno.org The cyclohexane ring consistently adopts a chair conformation, which is its most stable form. The 4-(aminomethyl) and acetic acid substituents are found in diequatorial positions, minimizing steric hindrance and confirming the trans- configuration.

In the solid state, the molecule typically exists as a zwitterion, with a proton transferred from the carboxylic acid group to the amino group, forming a carboxylate (COO⁻) and an ammonium (NH₃⁺) group. thno.org This zwitterionic nature facilitates the formation of extensive and robust hydrogen bonding networks (N-H···O) which define the crystal packing and contribute to the high melting point of the compound (>300 °C). thno.org The crystallographic data provides precise measurements of bond lengths and angles, which are consistent with standard values for C-C, C-O, and C-N bonds in similar organic molecules. This detailed structural information is crucial for understanding its interaction with biological targets.

Table 3: Illustrative Crystallographic Data for a Derivative of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- (Note: Data is for an ionic cocrystal, 2(PDA)·(TXA), as an example of a structurally characterized derivative)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | researchgate.net |

| Space Group | P1 | researchgate.net |

| Key Interactions | Ionic and neutral hydrogen bonds | researchgate.net |

| Molecular State | Ionic cocrystal with TXA as cation (TXA⁺) | researchgate.net |

| CCDC Number | 2347034 | researchgate.nethmdb.ca |

Co-crystallization Strategies for Conformational and Interaction Studies

Co-crystallization is a powerful strategy used to explore the conformational landscape and intermolecular interactions of a target molecule by crystallizing it with a second component, known as a coformer. Numerous studies have reported the synthesis and characterization of salts and cocrystals of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- with a variety of coformers, including phenolic compounds (like catechol and pyrogallol), carboxylic acids (like salicylic (B10762653) acid and maleic acid), and other molecules like nicotinamide (B372718). thno.orghmdb.carsc.org

These studies, primarily using SC-XRD, reveal how the molecule's conformation and hydrogen bonding patterns can be modulated by the chemical environment. A key finding is the versatility of its hydrogen bonding capabilities. hmdb.carsc.org In salts, proton transfer typically occurs between the most acidic and basic sites, leading to charge-assisted hydrogen bonds. rsc.org In cocrystals, the compound often exists as a zwitterion, interacting with neutral coformers through robust O-H···O and N-H···O hydrogen bonds. thno.org Sometimes, water molecules act as bridges, mediating the interaction between the primary molecule and the coformer. thno.org

By systematically studying these different crystalline forms, researchers gain insight into the molecule's flexibility and the specific interactions that stabilize its structure. This information is invaluable for understanding its behavior in different environments and for the rational design of new solid forms with tailored physicochemical properties.

Conformational Dynamics of the trans-1,4-Disubstituted Cyclohexane Ring System

The conformational landscape of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- is dominated by the inherent flexibility of the cyclohexane ring. The trans configuration of the two substituents at the 1 and 4 positions dictates a specific set of conformational possibilities that are crucial for understanding its three-dimensional structure and interactions.

Chair-Chair Interconversions and Population Analysis of Conformational Isomers

The cyclohexane ring is not planar; it predominantly adopts a puckered chair conformation, which is the most stable arrangement as it minimizes both angle strain and torsional strain. libretexts.org For a substituted cyclohexane, a dynamic equilibrium exists between two distinct chair conformations, which can interconvert through a process known as ring-flipping or chair-chair interconversion. wikipedia.org

In the case of a trans-1,4-disubstituted cyclohexane, the two substituents can be either both in axial positions (diaxial) or both in equatorial positions (diequatorial). libretexts.orgyoutube.com The ring-flip process interconverts these two forms.

The relative stability of these two conformers is determined by steric strain, specifically 1,3-diaxial interactions. pressbooks.pub An axial substituent experiences steric hindrance from the two other axial hydrogens on the same side of the ring. wikipedia.org In the diaxial conformer of a trans-1,4-disubstituted cyclohexane, both substituents experience these unfavorable interactions. youtube.com Conversely, in the diequatorial conformer, both substituents occupy positions that extend from the perimeter of the ring, thus avoiding these significant steric clashes. libretexts.orgyoutube.com

Consequently, the diequatorial conformation is substantially lower in energy and therefore more stable than the diaxial conformation. youtube.compressbooks.pub The population of each conformer at equilibrium is directly related to the Gibbs free energy difference (ΔG°) between them. The diequatorial conformer is overwhelmingly the most abundant species in the equilibrium mixture. youtube.com

| Conformer | Substituent Positions | Key Steric Interactions | Relative Energy | Equilibrium Population |

|---|---|---|---|---|

| Conformer A | Diequatorial | None (or minimal gauche interactions) | Lower (More Stable) | Predominant (>99%) |

| Conformer B | Diaxial | 1,3-diaxial interactions for both substituents | Higher (Less Stable) | Minor (<1%) |

Influence of Aminomethyl and Acetic Acid Substituents on Ring Conformation

In Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-, the two substituents are the aminomethyl (-CH₂NH₂) group and the acetic acid (-CH₂COOH) group. The general principle that substituents prefer the equatorial position to minimize steric energy holds true. libretexts.orgpressbooks.pub The preference for a substituent to occupy the equatorial position is quantified by its conformational free energy, also known as the A-value. wikipedia.org While specific A-values for the aminomethyl and acetic acid groups are not commonly tabulated, it is understood that bulkier groups have larger A-values and a stronger preference for the equatorial position. pressbooks.pub

For Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-, the diequatorial conformer places both the aminomethyl and the acetic acid groups in the sterically favored equatorial positions. The alternative diaxial conformer would force both of these relatively bulky groups into the sterically hindered axial space, leading to significant 1,3-diaxial repulsion. Therefore, the equilibrium for this molecule lies almost exclusively toward the diequatorial conformer. This conformational locking ensures that the molecule adopts a well-defined, extended three-dimensional shape where the two functional groups are positioned at opposite ends of the cyclohexane ring and extend outwards.

Intermolecular Interactions and Hydrogen Bonding in Solid and Solution States

The presence of both a primary amino group (-NH₂) and a carboxylic acid group (-COOH) makes Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- a bifunctional molecule capable of extensive hydrogen bonding. These interactions are critical in defining its physical properties and its structure in both solid and solution states.

Solid State: In the crystalline state, amino acids typically exist as zwitterions, where the acidic proton from the carboxyl group is transferred to the basic amino group, resulting in a carboxylate ion (-COO⁻) and an ammonium ion (-NH₃⁺). researchgate.net This ionic nature facilitates strong intermolecular electrostatic interactions and hydrogen bonds of the N⁺—H···O⁻ type. These interactions are highly directional and lead to the formation of well-ordered, three-dimensional crystal lattices. researchgate.net The crystal packing is often characterized by common hydrogen-bonding motifs, such as head-to-tail chains where the ammonium group of one molecule donates a hydrogen bond to the carboxylate group of a neighboring molecule. researchgate.netnih.gov It is also possible for the carboxylate groups to form characteristic hydrogen-bonded dimers with other molecules. nih.gov

Solution State: In solution, the conformational and hydrogen-bonding behavior is influenced by the solvent.

In protic solvents like water, the molecule will form strong hydrogen bonds with the solvent molecules. The zwitterionic form is often stabilized in polar protic solvents. The dynamic equilibrium between intermolecular hydrogen bonds (solute-solute) and hydrogen bonds with the solvent will influence the solubility and aggregation state. studysmarter.co.uk

In aprotic solvents , intermolecular hydrogen bonding between solute molecules becomes more significant. This can lead to the formation of dimers or larger aggregates. The specific hydrogen-bonding patterns will depend on concentration and the nature of the aprotic solvent.

Computational Modeling of Molecular Geometry and Conformers of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-

Computational chemistry provides powerful tools for investigating the structural and energetic properties of molecules like Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- at an atomic level. These methods complement experimental data and offer detailed insights into conformational preferences and dynamics.

Quantum Mechanical Calculations for Energy Minima and Transition States

Quantum mechanical (QM) methods, such as ab initio calculations and Density Functional Theory (DFT), are used to solve the Schrödinger equation for a molecule to yield accurate energies and electronic structures. nih.gov For Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-, QM calculations can be employed to:

Determine Accurate Geometries: Optimize the molecular geometry of different conformers (e.g., the diequatorial and diaxial chair forms) to find the precise bond lengths, bond angles, and dihedral angles corresponding to the lowest energy structure for each.

Calculate Relative Energies: Compute the single-point energies of the optimized conformers with high accuracy. This allows for a quantitative determination of the energy difference between the diequatorial and diaxial forms, confirming the high stability of the diequatorial isomer. researchgate.net

Map the Interconversion Pathway: Identify the transition state structure for the chair-chair interconversion, which is typically a high-energy twist-boat or half-chair conformation. libretexts.org Calculating the energy of this transition state provides the activation energy barrier for the ring-flipping process.

Analyze Electronic Properties: Methods like Mulliken population analysis can provide insights into the charge distribution within the molecule, which is relevant for understanding its electrostatic interactions and hydrogen-bonding capabilities. nih.gov

Molecular Mechanics and Force Field Simulations for Conformational Sampling

While QM methods are highly accurate, they are computationally expensive. Molecular mechanics (MM) offers a faster, classical-mechanics-based approach to studying molecular conformations. mdpi.com MM methods use force fields—a set of parameters and potential energy functions—to calculate the steric energy of a molecule as a function of its geometry.

Molecular dynamics (MD) simulations utilize these force fields to simulate the atomic motions of a molecule over time. mdpi.com For Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-, MM and MD simulations are valuable for:

Conformational Sampling: MD simulations can explore the potential energy surface of the molecule by simulating its dynamic behavior over nanoseconds or longer. This allows for a thorough sampling of all accessible conformations, including not only the chair forms but also boat and twist-boat intermediates, providing a complete picture of the conformational landscape.

Population Analysis: By simulating a large ensemble of molecules or a long trajectory of a single molecule, the relative populations of different conformers can be determined from the proportion of time spent in each conformational state. This provides a statistical mechanical validation of the stability of the diequatorial conformer.

Solvent Effects: MD simulations can explicitly include solvent molecules (e.g., a "box" of water molecules) around the solute. mdpi.com This allows for the study of how solute-solvent interactions, particularly hydrogen bonding, influence the conformational preferences and dynamics of the molecule in a solution environment.

| Method | Underlying Principle | Primary Strengths | Typical Applications for This Compound | Limitations |

|---|---|---|---|---|

| Quantum Mechanics (QM) | Solves the electronic Schrödinger equation. | High accuracy for energy and electronic properties. | Calculating precise energy difference between diequatorial/diaxial conformers; determining the transition state energy for ring-flip. | Computationally expensive; limited to small systems or short timescales. |

| Molecular Mechanics (MM) / Molecular Dynamics (MD) | Classical mechanics using parameterized force fields. | Computationally efficient; allows for large systems and long simulation times. | Extensive conformational sampling; simulating dynamic behavior in solution; statistical analysis of conformer populations. | Accuracy is dependent on the quality of the force field; does not describe electronic effects. |

Ab Initio and Density Functional Theory (DFT) Studies on Electronic Structure

Quantum chemical calculations, particularly ab initio and Density Functional Theory (DFT) methods, provide profound insights into the electronic characteristics of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-. These computational approaches are instrumental in understanding the molecule's reactivity, stability, and intramolecular interactions by modeling its electronic distribution and orbital energies.

Detailed theoretical investigations have been conducted on the ground state of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- to elucidate its molecular geometry and electronic properties. researchgate.net A prominent study utilized DFT with the Becke, 3-parameter, Lee–Yang–Parr (B3LYP) functional and the 6-31G(d,p) basis set for these calculations. researchgate.netnih.gov This level of theory is well-regarded for its balance of computational cost and accuracy in predicting the electronic structure of organic molecules.

A key aspect of these studies is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial indicators of a molecule's chemical reactivity and its ability to donate or accept electrons. The energy gap between the HOMO and LUMO is a significant parameter that reflects the molecule's stability; a larger gap generally implies greater stability and lower chemical reactivity. researchgate.net For Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-, the calculated HOMO and LUMO energies indicate the occurrence of intramolecular charge transfer (ICT) within the molecule. researchgate.netnih.gov This transfer of electron density is a critical feature of its electronic behavior.

Natural Bond Orbital (NBO) analysis has further clarified the nature of intramolecular interactions. researchgate.net This analysis focuses on the delocalization of electron density between occupied and unoccupied orbitals, which can be quantified by second-order delocalization energies (E(2)). researchgate.net The stability of the molecule is enhanced by hyperconjugative interactions and charge delocalization, and NBO analysis confirms the presence of ICT by identifying significant electron density transfer into σ* and π* antibonding orbitals. researchgate.net

The molecular electrostatic potential (MEP) surface is another valuable output of these computational studies. The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. researchgate.net This allows for the prediction of how the molecule will interact with other chemical species. nih.govacs.org

The findings from these computational analyses are summarized in the following tables, which present key electronic parameters calculated for Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-.

Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) | Description |

| EHOMO | Value | Energy of the Highest Occupied Molecular Orbital, indicating the molecule's electron-donating capability. |

| ELUMO | Value | Energy of the Lowest Unoccupied Molecular Orbital, indicating the molecule's electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | Value | The energy difference between LUMO and HOMO, which is a key indicator of molecular stability and reactivity. |

Note: Specific energy values are dependent on the computational method and basis set used. The table represents the type of data generated from DFT studies.

Selected Second-Order Delocalization Energies from NBO Analysis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| Representative Donor | Representative Acceptor | Value | Describes the nature of the intramolecular charge transfer (e.g., σ -> σ, n -> π). |

Note: This table illustrates the kind of data obtained from NBO analysis to quantify intramolecular charge transfer and hyperconjugative interactions. The specific values highlight the most significant electronic delocalizations within the molecule.

Chemical Reactivity and Derivatization Studies of Cyclohexaneacetic Acid, 4 Aminomethyl , Trans

Functional Group Transformations and Targeted Modulations

The chemical architecture of trans-4-(aminomethyl)cyclohexaneacetic acid offers two primary sites for functional group transformation: the carboxylic acid and the aminomethyl group. The cyclohexane (B81311) ring itself can also be a target for modification, although this is often more synthetically challenging.

The carboxylic acid group is readily derivatized through several classical organic reactions. These modifications are often pursued to create prodrugs with altered properties, such as improved absorption or stability. nih.gov

Esterification: The carboxylic acid can be converted into various esters. For instance, ester derivatives have been synthesized to enhance the absorption of the parent compound. nih.gov One notable example is the synthesis of 1-[(Ethoxycarbonyl)oxy]ethyl trans-4-(amino-methyl)cyclohexanecarboxylate hydrochloride, which was developed for studies in humans due to its improved absorption profile compared to the parent drug. nih.gov The synthesis of methyl or ethyl esters can be achieved using standard methods, such as reaction with the corresponding alcohol under acidic conditions or via an activated intermediate. google.com

Amidation: The carboxylic acid can be converted to a primary, secondary, or tertiary amide. This transformation typically proceeds via an activated intermediate, such as an acid chloride. For example, a mono-ester of a precursor can be converted to an acid chloride using thionyl chloride, which then reacts with ammonia (B1221849) to yield a mono-amide. researchgate.net

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, yielding trans-4-(aminomethyl)cyclohexylmethanol. This transformation requires strong reducing agents like lithium aluminum hydride (LiAlH₄) and fundamentally alters the acidic nature of this part of the molecule.

Activation: For reactions like amidation or certain esterifications, the carboxylic acid is often "activated." This involves converting the hydroxyl group of the carboxylic acid into a better leaving group. A common method is the formation of an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net

Table 1: Examples of Carboxylic Acid Derivatization Reactions

| Reaction Type | Reagent Example(s) | Product Type | Purpose/Application | Reference(s) |

|---|---|---|---|---|

| Esterification | Ethanol (B145695), Acid Catalyst | Ethyl Ester | Prodrug synthesis for enhanced absorption | nih.gov |

| Amidation | SOCl₂, then Ammonia | Primary Amide | Synthesis of analogs | researchgate.net |

| Reduction | LiAlH₄ | Primary Alcohol | Structural modification for SAR studies | N/A |

| Activation | Thionyl Chloride (SOCl₂) | Acid Chloride | Intermediate for amidation/esterification | researchgate.net |

The primary amine of the aminomethyl group is a nucleophilic center that can undergo a variety of chemical transformations.

Acylation: The amino group can be acylated to form amides. A common acylation is the reaction with acetic anhydride (B1165640) to produce N-acetyltranexamic acid. scialert.net This reaction is sometimes used during multi-step syntheses, where the acylated intermediate, methyl 4-(acetamidomethyl)benzoate, is prepared via one-pot hydrogenation and acylation. researchgate.netfigshare.com Reaction with phthalic anhydride can be used to form N-phthaloyltranexamic acid. scialert.net

Alkylation: The nitrogen atom can be alkylated to form secondary or tertiary amines, though this is less common in the literature for this specific molecule and risks over-alkylation.

Modifying the saturated cyclohexane ring is inherently more complex than derivatizing the functional groups. Most synthetic routes establish the trans-cyclohexane core from an aromatic precursor. For example, a common industrial synthesis involves the catalytic reduction of p-aminomethylbenzoic acid. google.comchemicalbook.com This hydrogenation of the benzene (B151609) ring produces a mixture of cis and trans isomers, from which the desired trans isomer must be separated and purified. google.comchemicalbook.comgoogle.com

Another synthetic approach starts with ethyl 4-oxocyclohexane-1-carboxylate, which is converted through several steps, including the formation of a cyanohydrin and subsequent reductions, to the final product. epa.gov These synthetic pathways suggest that analogs with substitutions on the cyclohexane ring would likely need to be prepared from appropriately substituted starting materials (e.g., substituted benzoic acids) rather than by direct substitution on the pre-formed ring. The challenge lies in controlling the stereochemistry during the reduction of the aromatic ring to ensure the desired trans configuration of the final product. googleapis.com

Synthesis of Structure-Activity Relationship (SAR) Libraries from the trans-Scaffold

The trans-4-(aminomethyl)cyclohexaneacetic acid scaffold is an attractive starting point for generating libraries of related compounds to investigate structure-activity relationships (SAR). SAR studies are crucial for optimizing a molecule's properties, such as efficacy, selectivity, and pharmacokinetic profile.

Combinatorial chemistry and parallel synthesis are powerful strategies for rapidly generating large numbers of compounds for screening. nih.gov These techniques involve the systematic and repetitive linking of various "building blocks" to a central scaffold. nih.gov

For the trans-4-(aminomethyl)cyclohexaneacetic acid scaffold, a library of analogs could be generated by:

Amide Library Synthesis: Starting with the parent molecule, the carboxylic acid group can be activated and reacted in parallel with a diverse set of primary and secondary amines to create a library of amides.

Acyl Library Synthesis: The aminomethyl group can be acylated in parallel with a variety of carboxylic acids or acid chlorides to generate a library of N-acyl derivatives.

Combined Derivatization: Using protecting group strategies, one functional group can be masked while the other is derivatized. The protecting group is then removed, and the second functional group is reacted with a different set of building blocks. This approach allows for the creation of a large and diverse library of compounds with variations at both ends of the molecule.

These high-throughput synthesis methods enable the efficient exploration of the chemical space around the core scaffold.

The synthesis of specific, rationally designed analogs is a key strategy for preclinical research. This approach focuses on making targeted modifications to investigate specific hypotheses about the molecule's interaction with its biological target.

An example of this is the synthesis of ester prodrugs of trans-4-(aminomethyl)cyclohexaneacetic acid designed to have enhanced absorption. nih.gov In this study, various derivatives were synthesized and tested in rats to establish a relationship between their chemical structure and their absorption profile. The data showed that most of the synthesized derivatives had better absorption than the parent compound. nih.gov

Another area of preclinical exploration involves synthesizing analogs for different biological targets. For instance, derivatives of trans-4-amino-1-cyclohexanecarboxylic acid have been explored as substituents for established drugs like daunorubicin and adriamycin, and as potential dynorphin A analogs for studying opioid activity. googleapis.com Such studies rely on the precise synthesis of specific analogs to probe the structural requirements for activity at a given biological target.

Table 2: Examples of Targeted Analogs for Preclinical SAR Studies

| Analog Type | Modification Site | Rationale for Synthesis | Preclinical Finding | Reference(s) |

|---|---|---|---|---|

| Ester Prodrugs | Carboxylic Acid | Enhance oral absorption | Increased absorption observed in rats compared to parent compound | nih.gov |

| N-Substituted Esters | Both termini | Analogs of Daunomycin/Adriamycin | Synthesis of potential drug conjugates | googleapis.com |

| Peptide Analogs | Both termini | Dynorphin A analogs | Exploration of opioid activity | googleapis.com |

| Inactive Analogs | Scaffold | To confirm mechanism of action | Aminocaproic acid and aminobutyric acid were inactive in a barrier recovery assay | nih.gov |

Prodrug Strategies and Bioreversible Derivatives (Theoretical and Preclinical Focus)

Cyclohexaneacetic acid, 4-(aminomethyl)-, trans-, more commonly known as tranexamic acid, is a synthetic amino acid derivative. Its inherent physicochemical properties—namely its zwitterionic nature and associated low lipophilicity—can limit its passive diffusion across biological membranes, affecting its bioavailability. To overcome these limitations, various prodrug strategies have been explored, focusing on masking the polar carboxylate and ammonium (B1175870) groups to create bioreversible derivatives with enhanced pharmacokinetic profiles.

The primary design principle for prodrugs of tranexamic acid is to temporarily neutralize its zwitterionic character, thereby increasing lipophilicity and improving absorption. The acyloxyalkyl carbamate linkage is a well-established pro-moiety for amines, designed to create derivatives that are chemically stable but enzymatically labile in vivo.

The core concept involves converting the primary amino group of tranexamic acid into a carbamate. This carbamate is further derivatized with an acyloxyalkyl group, effectively creating an ester. This dual modification achieves several key objectives:

Masking the Amino Group: The formation of the carbamate bond neutralizes the charge on the basic amino group.

Increasing Lipophilicity: The attached acyloxyalkyl chain adds a lipophilic component to the molecule.

Creating an Enzymatic Trigger: The terminal ester bond serves as a target for ubiquitous esterase enzymes in the body.

These prodrugs are engineered to be pharmacologically inactive. Their design must balance chemical stability, required to prevent premature degradation before absorption, with sufficient enzymatic lability to ensure efficient regeneration of the parent drug at the desired site of action. This strategy has been successfully applied to other amine-containing drugs to enhance permeation through biological membranes like the skin or cornea.

In the context of acyloxyalkyl carbamate prodrugs, the linker is the entire –CO-O-CHR-OCO-R' moiety that connects the parent amine to a terminal acyl group. This linker technology does not merely connect the drug to a carrier; it is an integrated chemical system designed for a specific, controlled-release activation mechanism.

The activation is a two-step cascade reaction initiated by enzymatic activity:

Enzymatic Cleavage: The process begins with the hydrolysis of the terminal ester bond by non-specific esterases present in plasma, blood, or various tissues. This initial cleavage is typically the rate-determining step for the release of the parent drug.

Spontaneous Chemical Degradation: The enzymatic hydrolysis generates an unstable α-hydroxyalkyl carbamate intermediate. This intermediate rapidly and spontaneously decomposes via a non-enzymatic, intramolecular electronic cascade. This chemical breakdown eliminates carbon dioxide and an aldehyde (e.g., formaldehyde or acetaldehyde), regenerating the free parent amine, tranexamic acid.

This cascade mechanism is advantageous because the release of the active drug does not depend on a second enzymatic step and occurs rapidly after the initial trigger. By modifying the steric and electronic properties of the acyl group (R') and the alkyl group (R) within the linker, the rate of enzymatic hydrolysis can be modulated. This allows for the fine-tuning of the prodrug's half-life, enabling the design of derivatives with different release profiles. For example, bulkier acyl groups can sterically hinder the approach of esterases, slowing the rate of cleavage and prolonging the release of the parent drug.

The bioreversibility of tranexamic acid prodrugs has been evaluated in various preclinical systems to confirm their ability to regenerate the parent compound. These studies are crucial for predicting in vivo performance.

In vitro studies typically utilize purified enzymes or biological media like human plasma or serum to assess the rate and extent of prodrug conversion. Derivatives of tranexamic acid have been shown to be readily hydrolyzed in plasma. For instance, alkyl ester prodrugs of tranexamic acid, where the carboxylic acid is masked, were rapidly hydrolyzed to release the parent drug in less than two hours in both skin homogenates and blood. rsc.org

Ex vivo systems may use tissue homogenates (e.g., skin, intestine) or mounted tissue models in diffusion cells to study both permeation and metabolic activation simultaneously. Such studies have confirmed that ester-based prodrugs can enhance skin penetration and that the cleavage occurs within the tissue itself to release active tranexamic acid. rsc.org

The stability of these prodrugs is also tested under conditions mimicking the gastrointestinal tract. Many derivatives show good stability in acidic and neutral aqueous solutions, which is essential for preventing premature hydrolysis in the stomach and ensuring the intact prodrug reaches the more absorptive environment of the intestine. The cleavage mechanism can also be influenced by pH. For example, certain maleamic acid-based prodrugs of tranexamic acid were designed to undergo acid-catalyzed hydrolysis. Kinetic studies of one such prodrug revealed that its half-life for conversion to tranexamic acid was highly dependent on pH, being 54 minutes in 1 N HCl, 23.9 hours at pH 2, and 270 hours at pH 5. researchgate.net

The following table summarizes the hydrolysis data for a theoretically designed tranexamic acid prodrug (ProD 1) based on a maleamic acid linker system.

| Condition | Half-life (t½) for Conversion to Tranexamic Acid |

|---|---|

| 1 N HCl | 54 minutes |

| Buffer pH 2 | 23.9 hours |

| Buffer pH 5 | 270 hours |

Data derived from in vitro kinetic studies of a tranexamic acid prodrug (ProD 1). researchgate.net

Heterocyclic Annulation and Scaffold Diversification Utilizing the trans-Cyclohexane Motif

The trans-1,4-disubstituted cyclohexane ring of tranexamic acid is a rigid, non-planar, and lipophilic scaffold. In medicinal chemistry, such motifs are valuable for exploring chemical space in three dimensions, potentially offering advantages in target binding and selectivity over flat aromatic systems. While the core functionality of tranexamic acid has been primarily exploited for its clinical applications and modified via prodrug strategies, its use as a foundational building block for more complex heterocyclic structures remains a largely unexplored area.

A comprehensive review of the scientific literature indicates a lack of specific studies detailing the use of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- as a starting material for heterocyclic annulation to form fused ring systems. The chemical reactivity of the primary amine and carboxylic acid functionalities could theoretically be harnessed for cyclization reactions. For example, condensation reactions with appropriate bifunctional reagents could lead to the formation of fused lactams or other heterocyclic rings onto the cyclohexane core.

Similarly, there is no available research demonstrating the incorporation of the tranexamic acid scaffold into spirocyclic structures. Spirocyclization would require transforming one of the exocyclic functional groups (aminomethyl or carboxymethyl) or a carbon atom of the cyclohexane ring into a spiro center, a complex synthetic challenge that has not been reported for this specific molecule.

While the trans-cyclohexane motif is recognized for its favorable properties as a bioisostere for phenyl rings, its application in building novel polycyclic scaffolds for chemical biology using tranexamic acid as the starting point is not documented in peer-reviewed literature. One study noted that the 1,4-trans amino acid core is found in other natural products, suggesting its potential as a building block for biologically active compounds. researchgate.net However, the available literature focuses on the synthesis of tranexamic acid itself, rather than its use as a synthetic scaffold for diversification into more complex polycyclic or caged systems. The development of synthetic methodologies to leverage the rigid tranexamic acid backbone for creating novel, three-dimensional molecular frameworks for use as probes or in drug discovery remains an open area for future research.

Preclinical Medicinal Chemistry and Structure Activity Relationship Sar Investigations of Cyclohexaneacetic Acid, 4 Aminomethyl , Trans Analogs

Design and Synthesis of Analogs for Specific Preclinical Target Interaction Studies

The rational design of analogs of Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- is heavily guided by an understanding of its primary biological target, the α2δ-1 and α2δ-2 subunits of VGCCs. biorxiv.orgnih.gov Structural biology and computational modeling play pivotal roles in identifying key interactions and proposing novel chemical entities with improved affinity and selectivity.

The design of new analogs focuses on modifying the core scaffold to probe the binding site and enhance interactions. The binding of gabapentinoids occurs within a pocket of the CaVα2δ-1 dCache1 domain. biorxiv.org Cryo-electron microscopy has provided structural details of this binding site, revealing key interaction points and guiding the design of next-generation molecules. biorxiv.org

Research efforts have explored various modifications to the gabapentin (B195806) scaffold. For instance, the development of fluorinated derivatives was undertaken to create radiolabeled ligands for imaging studies, with the goal of retaining high affinity for the α2δ-1 subunit. biorxiv.orgnih.gov Other successful modifications to the parent structure have led to widely used therapeutic agents like Pregabalin and Mirogabalin, which feature altered alkyl substituents on the cyclohexaneacetic acid backbone. biorxiv.org These modifications were designed to optimize binding affinity and pharmacokinetic properties.

| Compound Name | Core Scaffold | Key Modification | Primary Target |

|---|---|---|---|

| Cyclohexaneacetic acid, 4-(aminomethyl)-, trans- (Gabapentin) | Cyclohexaneacetic acid | None (Parent Compound) | α2δ subunit of VGCCs nih.gov |

| Pregabalin | γ-aminobutyric acid (GABA) analog | Isobutyl group at the β-position | α2δ subunit of VGCCs biorxiv.org |